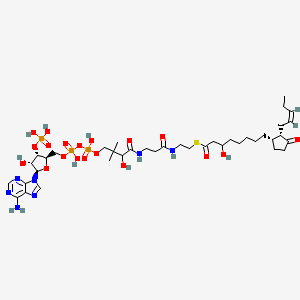

3-Hydroxy-OPC8-CoA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-OPC8-CoA is a polyol.

Applications De Recherche Scientifique

Role in Plant Defense Mechanisms

3-Hydroxy-OPC8-CoA is integral to the biosynthesis of jasmonic acid, a key plant hormone involved in stress responses. The compound is synthesized from 12-oxo-phytodienoic acid (OPDA) through a series of enzymatic reactions, including its conversion by OPC-8 CoA ligase. This pathway is activated during plant wounding or pathogen attack, leading to enhanced defense responses against pests and diseases .

Case Study: Induced Systemic Resistance

Research has demonstrated that the application of Bacillus velezensis A-27 stimulates induced systemic resistance in plants like red kidney beans. This process involves the conversion of OPDA to this compound, which subsequently promotes jasmonic acid biosynthesis, enhancing the plant's resistance to root-knot nematodes .

Metabolomic Analysis in Disease Research

Recent studies have utilized metabolomic approaches to investigate the levels of this compound in human malaria infections. The compound was found to be significantly enriched in infected erythrocytes compared to uninfected ones, suggesting its potential role as a biomarker for disease progression and host-parasite interactions .

Table 1: Metabolomic Changes in Malaria Infection

| Time Point | Metabolite Level (Infected vs Uninfected) |

|---|---|

| 4 hours | 3-Oxo-OPC8-CoA: 1.6-fold increase |

| 8 hours | 3-Oxo-OPC8-CoA: 3.5-fold increase |

Implications for Therapeutic Development

The biochemical pathways involving this compound suggest potential therapeutic applications, particularly in developing plant-based treatments for human diseases. Its role in modulating immune responses and influencing metabolic pathways positions it as a candidate for further pharmacological exploration.

Case Study: Anti-inflammatory Properties

Research indicates that jasmonate signaling pathways, including those involving this compound, may have anti-inflammatory effects. This opens avenues for utilizing the compound in treating inflammatory diseases and conditions related to immune dysregulation .

Biochemical Characterization and Enzymatic Activity

Detailed biochemical studies have characterized the enzymatic activity associated with this compound synthesis. For instance, OPC-8 CoA ligase has been identified as a critical enzyme that activates OPC-8 into its CoA derivative, facilitating subsequent metabolic transformations necessary for jasmonate biosynthesis .

Table 2: Enzymatic Activity of OPC-8 CoA Ligase

| Substrate | Activity (μmol/min/mg protein) |

|---|---|

| OPC-6 | High |

| OPDA | Moderate |

| Cinnamic Acid | Low |

Analyse Des Réactions Chimiques

Enzymatic Reactions

-

Mechanistic Insight : The β-oxidation cycle shortens the acyl chain by two carbons per cycle, releasing acetyl-CoA and generating OPC6-CoA, which undergoes further cycles until JA is formed .

Reduction and Dearomatization

This compound participates in dearomatization reactions mediated by benzoyl-CoA reductase (BCR), which reduces aromatic rings in anaerobic bacteria:

-

Reaction :

3 Hydroxy OPC8 CoA+2H++2e−→3 hydroxycyclohexa 1 5 diene 1 carbonyl CoA -

This reaction introduces two hydrogen atoms to the benzene ring, facilitating downstream modifications .

Thioesterification and Activation

This compound is synthesized via ATP-dependent ligases:

-

Enzyme : 3-Hydroxybenzoate—CoA ligase

-

Substrates : 3-Hydroxybenzoic acid, CoA, ATP

Interaction with Cytochrome P450 Enzymes

This compound derivatives are hydroxylated by cytochrome P450 monooxygenases (e.g., CYP98A3), which introduce hydroxyl groups to the acyl chain:

-

Example : Conversion to trihydroxy-OPC8-CoA derivatives, critical for lignin biosynthesis .

-

Activity : CYP98A3 levels increase by 1.2-fold under methyl jasmonate (MeJA) priming, enhancing oxidative modifications .

Comparative Reactivity of 3-Hydroxyacyl-CoA Derivatives

| Property | This compound | 3-Hydroxypropanoyl-CoA |

|---|---|---|

| Molecular Weight | 1,059.95 g/mol | 839.6 g/mol |

| Role | JA biosynthesis | Fatty acid metabolism |

| Key Enzymes | ACX, KAT, MFP | Acyl-CoA synthetase |

| Sources | Plants, bacteria | Mammals, fungi |

Industrial and Biotechnological Relevance

Propriétés

Formule moléculaire |

C39H64N7O19P3S |

|---|---|

Poids moléculaire |

1059.9 g/mol |

Nom IUPAC |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-8-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]octanethioate |

InChI |

InChI=1S/C39H64N7O19P3S/c1-4-5-7-12-26-24(13-14-27(26)48)10-8-6-9-11-25(47)19-30(50)69-18-17-41-29(49)15-16-42-37(53)34(52)39(2,3)21-62-68(59,60)65-67(57,58)61-20-28-33(64-66(54,55)56)32(51)38(63-28)46-23-45-31-35(40)43-22-44-36(31)46/h5,7,22-26,28,32-34,38,47,51-52H,4,6,8-21H2,1-3H3,(H,41,49)(H,42,53)(H,57,58)(H,59,60)(H2,40,43,44)(H2,54,55,56)/b7-5-/t24-,25?,26-,28+,32+,33+,34?,38+/m0/s1 |

Clé InChI |

PDDHCVXPABQISO-PTAVJDKESA-N |

SMILES isomérique |

CC/C=C\C[C@H]1[C@H](CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

SMILES canonique |

CCC=CCC1C(CCC1=O)CCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.